molecular formula C7H7FN2O2 B13030954 Methyl 4-amino-2-fluoronicotinate

Methyl 4-amino-2-fluoronicotinate

Cat. No.: B13030954
M. Wt: 170.14 g/mol
InChI Key: SCHSSBHXXCWNBY-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoronicotinate is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of nicotinic acid, featuring a fluorine atom and an amino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluoronicotinate typically involves the fluorination of a nicotinic acid derivative followed by amination. One common method includes the reaction of 4-chloro-2-fluoronicotinic acid with methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-fluoronicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Methyl 4-amino-2-fluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoronicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The amino group can form hydrogen bonds, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • Methyl 2-amino-5-fluoronicotinate
  • Methyl 4-amino-5-fluoronicotinate
  • Methyl 2-amino-4-fluoronicotinate

Comparison: Methyl 4-amino-2-fluoronicotinate is unique due to the specific positioning of the fluorine and amino groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and biological activity compared to its isomers. For instance, the 2-fluoro substitution may enhance the compound’s stability and binding affinity to certain biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 4-amino-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHSSBHXXCWNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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